![molecular formula C10H13FN2O2 B14181191 N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide CAS No. 919997-06-1](/img/structure/B14181191.png)
N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenyl group, which is known for its influence on the biological activity of molecules, making it a valuable subject for studies in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide typically involves the reaction of 4-fluorobenzylamine with beta-alanine derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability. The choice of reagents and conditions is critical to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-beta-alaninamide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N3-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to enzymes and receptors, influencing various biochemical pathways. This interaction can modulate the activity of these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a fluorophenyl group, known for its antibacterial activity.
4-Fluorobenzylamine: A simpler compound with a fluorophenyl group, used as a precursor in various syntheses.
Uniqueness
N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide is unique due to its specific structural features, including the combination of a fluorophenyl group and a beta-alaninamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
919997-06-1 |
|---|---|
Molecular Formula |
C10H13FN2O2 |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylamino]-N-hydroxypropanamide |
InChI |
InChI=1S/C10H13FN2O2/c11-9-3-1-8(2-4-9)7-12-6-5-10(14)13-15/h1-4,12,15H,5-7H2,(H,13,14) |
InChI Key |
UDBGHQWJUUELAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCC(=O)NO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide](/img/structure/B14181111.png)
![Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate](/img/structure/B14181114.png)
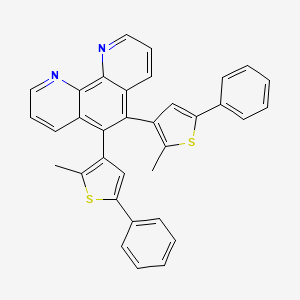
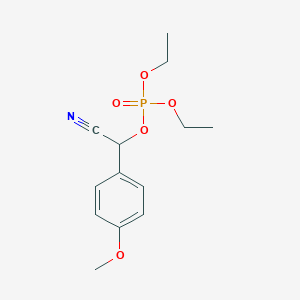
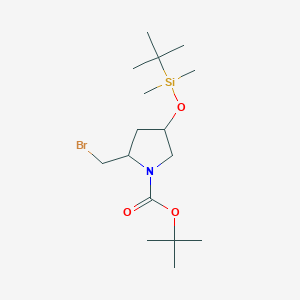
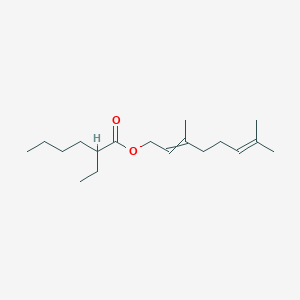
![2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol](/img/structure/B14181171.png)
![3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide](/img/structure/B14181176.png)

![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)
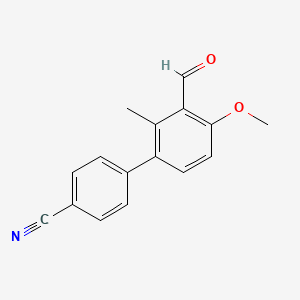

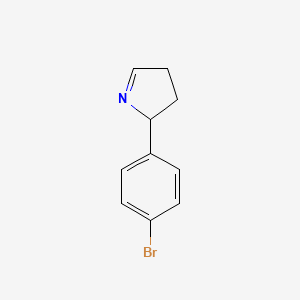
![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)
